![molecular formula C13H17NO3 B510338 3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid CAS No. 387359-18-4](/img/structure/B510338.png)

3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

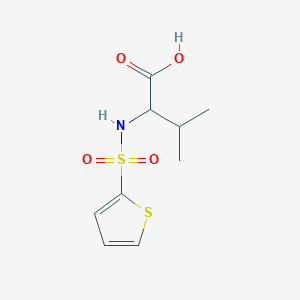

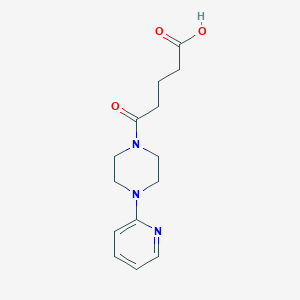

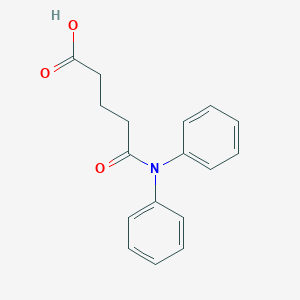

“3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” is a type of amide . Amides are compounds that have a carbonyl group (C=O) linked to a nitrogen atom. In the case of “3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid”, the nitrogen atom is bonded to a 4-(methylethyl)phenyl group and a carbamoyl group .

Synthesis Analysis

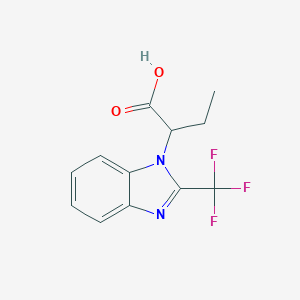

The synthesis of “3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” could potentially involve several steps, including the formation of the carbamoyl group and the attachment of the 4-(methylethyl)phenyl group . Biocatalysis could be a potential method for the synthesis of such chiral intermediates .Molecular Structure Analysis

The molecular structure of “3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” would include a carbamoyl group (CONH2) attached to a propanoic acid backbone, with a 4-(methylethyl)phenyl group attached to the nitrogen atom .Chemical Reactions Analysis

As an amide, “3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” could undergo various chemical reactions. For instance, it could be hydrolyzed to form a carboxylic acid . The specific reactions would depend on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” would depend on its molecular structure. As an amide, it could potentially have strong intermolecular forces, leading to a high boiling point . Small amides are generally soluble in water .Scientific Research Applications

Ethylenation of Aldehydes

This compound can be used in the ethylenation of aldehydes to produce 3-propanal, propanol, and propanoic acid derivatives . The process involves a Knoevenagel condensation, olefin reduction, decarboxylation, carboxylic acid reduction, and an alcohol oxidation . This methodology has been developed for the synthesis of 3-propanaldehydes, which are synthetically useful in the synthesis of natural products, chiral tetrahydroquinolines, chemosensors, and in the perfume industry .

Drug Design and Delivery

Boronic acids and their esters, which include this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy . However, these compounds are only marginally stable in water .

Hydrophenylation

The compound can be used in hydrophenylation, a chemical reaction that involves the addition of a phenyl group to a compound . This process is often used in the synthesis of various organic compounds .

Mechanism of Action

Target of Action

The primary targets of the compound “3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid” are currently unknown. This compound belongs to the class of carbamate esters

Mode of Action

Carbamate esters typically act by forming a covalent bond with their target, which can inhibit the target’s function . The specific interactions and changes resulting from this compound’s binding to its targets would depend on the nature of the targets, which, as mentioned, are currently unknown.

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the biochemical pathways that this compound might affect. Carbamate esters can impact a variety of pathways depending on their specific targets .

properties

IUPAC Name |

4-oxo-4-(4-propan-2-ylanilino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNDZLDETMPEKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B510257.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid](/img/structure/B510271.png)

![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)

![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)

![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)

![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)